4-[(BENZYL)AMINO]BUTYRONITRILE MONOHYDROCHLORIDE

Physicochemical characterization Salt selection Aqueous solubility

Researchers requiring aqueous-phase nitrile transformations face handling challenges with the free base (CAS 71510-64-0), a liquid with limited water solubility (~2.5 mg/mL). This crystalline hydrochloride salt eliminates organic co-solvent dependence and enables direct use in aqueous saponification without pre-neutralization. - Freely water-soluble solid (m.p. 197-199°C) for homogeneous aqueous reaction conditions and reproducible batch handling. - Chemo-orthogonal benzyl protecting group enables independent nitrile manipulation (hydrolysis, reduction, cyclization) followed by quantitative hydrogenolytic deprotection (H₂, Pd/C). - 20% mass advantage over the dibenzyl analog (210.7 vs. 264.4 g/mol), maximizing molar throughput per unit mass in process-scale synthesis.

Molecular Formula C11H15ClN2
Molecular Weight 210.7 g/mol
CAS No. 7544-97-0
Cat. No. B1274109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(BENZYL)AMINO]BUTYRONITRILE MONOHYDROCHLORIDE
CAS7544-97-0
Molecular FormulaC11H15ClN2
Molecular Weight210.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNCCCC#N.Cl
InChIInChI=1S/C11H14N2.ClH/c12-8-4-5-9-13-10-11-6-2-1-3-7-11;/h1-3,6-7,13H,4-5,9-10H2;1H
InChIKeyMZJHLYULZSPGRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Benzyl)amino]butyronitrile Monohydrochloride Overview


4-[(Benzyl)amino]butyronitrile monohydrochloride (CAS 7544-97-0) is a secondary amine hydrochloride salt belonging to the phenylmethylamine class of organic compounds [1]. Its structure features a benzyl-protected amine tethered to a butyronitrile backbone, a scaffold that combines a nucleophilic nitrogen center with a nitrile group susceptible to hydrolysis, reduction, and cyclization chemistries [1]. The compound is primarily recognized as a protected synthetic intermediate in the patented production of 4-aminobutyramide hydrochloride, a compound of significance as a nerve transmitter therapeutic [2]. Commercially available as a white to off-white crystalline powder with specified purities of 95–98%, it is offered by multiple specialty chemical suppliers for research and development use [3].

4-[(Benzyl)amino]butyronitrile HCl: Uniqueness vs. Analogs


The selection of 4-[(benzyl)amino]butyronitrile monohydrochloride over structurally similar amino-nitriles is not arbitrary; it is driven by quantifiable differences in physicochemical properties, synthetic roles, and commercial availability that directly impact experimental outcomes. The monohydrochloride salt form confers aqueous solubility advantages over the free base (CAS 71510-64-0), which is critical for aqueous-phase reactions and biological assays . The monobenzyl substitution pattern differentiates it from the dibenzyl analog (CAS 55096-93-0) in both steric profile and hydrogen-bonding capacity, influencing reactivity in saponification and hydrogenation steps [1]. Substitution with the simpler 4-aminobutyronitrile (CAS 327-47-1) or its hydrochloride (CAS 16011-90-8) eliminates the benzyl protecting group altogether, precluding its use in synthetic routes where orthogonal protection is required . These distinctions are not merely structural curiosities—they translate into measurable differences in logP, molecular weight, and synthetic utility that determine a compound's fitness for a given protocol.

4-[(Benzyl)amino]butyronitrile HCl: Comparative Evidence


Hydrochloride Salt vs. Free Base: Solubility and Handling

4-[(Benzyl)amino]butyronitrile monohydrochloride (CAS 7544-97-0) is reported to be freely soluble in water and ethanol, whereas the corresponding free base (CAS 71510-64-0) is an oil with limited aqueous solubility . The hydrochloride salt exhibits a measured melting point of ~197–199 °C, making it a tractable crystalline solid for weighing and storage, while the free base is typically handled as a liquid [1]. This salt form enables direct use in aqueous saponification reactions without pre-dissolution steps required for the free base [2].

Physicochemical characterization Salt selection Aqueous solubility

Monobenzyl vs. Dibenzyl: Mass Efficiency

US Patent 4,376,215 explicitly teaches that both 4-(benzylamino)butyronitrile (as its hydrochloride salt) and 4-(dibenzylamino)butyronitrile (CAS 55096-93-0) are interchangeable starting materials for the production of 4-aminobutyramide hydrochloride [1]. The monobenzyl compound has a molecular weight of 210.7 g/mol (as hydrochloride), whereas the dibenzyl analog has a molecular weight of 264.4 g/mol (as free base) . On a per-mole basis, the monobenzyl variant delivers the same butyronitrile core at ~20% lower mass, improving atom economy in large-scale syntheses. Both compounds undergo saponification to the corresponding substituted butyramides followed by hydrogenolytic debenzylation to yield the target 4-aminobutyramide hydrochloride, but the monobenzyl form requires removal of only one benzyl group, potentially simplifying the hydrogenation step [1].

Pharmaceutical intermediate Patent synthesis Atom economy

Benzyl-Protected vs. Unprotected: Orthogonal Utility

4-[(Benzyl)amino]butyronitrile monohydrochloride contains a benzyl-protected secondary amine, distinguishing it fundamentally from unprotected 4-aminobutyronitrile (CAS 327-47-1) and its hydrochloride salt (CAS 16011-90-8, MW 120.58 g/mol) . The benzyl group serves as a protecting group removable under standard hydrogenolysis conditions (H₂, Pd/C or Pt catalyst), enabling sequential synthetic transformations at the nitrile moiety without interference from the free amine . In contrast, unprotected 4-aminobutyronitrile can undergo intramolecular cyclization or unwanted side reactions at the primary amine under conditions that the benzyl-protected variant tolerates . The benzyl group also increases the compound's hydrophobicity (measured logP for the hydrochloride: 1.54 [1]; predicted logP for the free base: 1.59–2.08 ), which can be advantageous for extraction and chromatographic purification.

Protecting group strategy Synthetic intermediate Orthogonal reactivity

Validated Route to 4-Aminobutyramide Hydrochloride

4-[(Benzyl)amino]butyronitrile monohydrochloride is a demonstrated intermediate in a patented, two-step route to 4-aminobutyramide hydrochloride, a compound described as having 'great significance as therapeutics, especially as nerve transmitters' [1]. The process involves: (a) saponification of the nitrile to the corresponding 4-(benzylamino)butyramide using acidic or alkaline conditions (e.g., HCl at 0–5 °C or H₂O₂/NaOH at 50 °C), followed by (b) hydrogenolytic cleavage of the benzyl group with a platinum metal catalyst in an inert solvent to yield 4-aminobutyramide hydrochloride [1]. Alternative routes to 4-aminobutyramide hydrochloride, such as direct hydrogenation of 3-cyanopropionamide (CAS 1606-79-8) [2], bypass the benzyl-protected intermediate entirely but may offer different selectivity profiles. The benzylamino route provides a well-characterized, patent-granted pathway with established reaction conditions and yields, reducing the development burden for laboratories seeking to prepare this target molecule.

Nerve transmitter Pharmaceutical synthesis Validated intermediate

Commercial Availability: Salt vs. Free Base

4-[(Benzyl)amino]butyronitrile monohydrochloride is commercially available from multiple suppliers with defined purity specifications. AK Science offers the compound at 95% purity (catalog 5525CJ) , BIOFOUNT at 98% purity (catalog HCR225206) [1], and Delta-B at ≥95% purity [2]. The free base (CAS 71510-64-0) is listed by Fluorochem at 98% purity but as a liquid, which complicates handling and long-term storage compared to the crystalline hydrochloride salt . The hydrochloride salt is categorized under EINECS 231-425-1 and is available in standard research quantities (100 mg to 5 g), with pricing transparency from select suppliers facilitating budget planning for procurement [2].

Chemical procurement Purity specification Supply chain

4-[(Benzyl)amino]butyronitrile HCl Applications


4-Aminobutyramide Hydrochloride Synthesis

Procurement of 4-[(benzyl)amino]butyronitrile monohydrochloride is justified when the synthetic target is 4-aminobutyramide hydrochloride, a nerve transmitter therapeutic [1]. The patented two-step sequence—acidic saponification of the nitrile at 0–5 °C followed by hydrogenolytic debenzylation with a platinum metal catalyst—is fully described in US Patent 4,376,215 and provides a reproducible pathway to the target compound [1]. The hydrochloride salt form enables direct use in the aqueous saponification step without pre-neutralization, and the crystalline solid simplifies accurate weighing for stoichiometric control. For process development laboratories scaling this synthesis, the monobenzyl variant offers a 20% mass advantage over the dibenzyl analog (210.7 vs. 264.4 g/mol), translating to higher molar throughput per unit mass of starting material .

Orthogonal Protection Strategy in Heterocyclic Synthesis

In synthetic sequences requiring independent manipulation of nitrile and amine functionalities, 4-[(benzyl)amino]butyronitrile monohydrochloride provides a chemo-orthogonal scaffold [1]. The benzyl group protects the secondary amine from N-alkylation, acylation, or oxidation during transformations at the nitrile (e.g., hydrolysis to amide or carboxylic acid, reduction to amine, cycloaddition to heterocycles), and is quantitatively removed under mild hydrogenolysis conditions (H₂, Pd/C) when the free amine is required [1]. This contrasts with unprotected 4-aminobutyronitrile (MW 84.12, free base), where the primary amine competes as a nucleophile, necessitating additional protection/deprotection steps . The hydrochloride salt's water solubility facilitates aqueous workups, reducing reliance on organic solvents during intermediate isolation .

Aqueous-Phase Reaction Development and Scale-Up

For process chemistry groups developing aqueous-phase nitrile transformations, the hydrochloride salt of 4-[(benzyl)amino]butyronitrile offers a critical handling and solubility advantage [1]. The compound is freely soluble in water, whereas the free base is a liquid with limited aqueous solubility (predicted ~2.5 mg/mL) and would require organic co-solvents or phase-transfer catalysis for homogeneous reaction conditions . The crystalline solid (m.p. ~197–199 °C) is non-hygroscopic when stored in cool, dry conditions, facilitating long-term storage and accurate inventory management . These properties are particularly relevant for contract research and manufacturing organizations where reproducible handling across multiple batches and operators is essential for quality assurance [1].

Reference Standard for Impurity Profiling

4-[(Benzyl)amino]butyronitrile monohydrochloride is designated by suppliers as a reference substance for drug impurity analysis [1]. In pharmaceutical quality control workflows, the compound can serve as an authentic standard for detecting and quantifying residual benzylamino nitrile intermediates or related substances in active pharmaceutical ingredients derived from benzyl-protected amino-nitrile synthetic routes. The availability of the compound at specified purity grades (95–98%) from multiple vendors enables analytical laboratories to source qualified reference materials for HPLC, LC-MS, and GC-MS method development and validation . EINECS registration (231-425-1) supports regulatory documentation requirements for reference standard traceability .

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